![molecular formula C18H19FN4O3S B3007741 4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 577981-40-9](/img/structure/B3007741.png)
4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
The compound "4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonamide derivatives with potential biological activities, such as inhibition of enzymes like kynurenine 3-hydroxylase, cyclooxygenase-2, acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrases. These compounds are of interest due to their therapeutic potential in diseases like Alzheimer's, cancer, and inflammatory conditions .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of substituted benzaldehydes or other aromatic compounds with sulfonamides or amines. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the use of substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . Similarly, the synthesis of 4-amino-2,3-polymethylene-quinoline derivatives was achieved by linking different sizes of the aliphatic ring to p-tolylsulfonamide with alkylene spacers . These methods highlight the versatility in the synthesis of benzenesulfonamide derivatives, which could be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups that confer specific properties and biological activities. For example, the introduction of a fluorine atom in certain positions can enhance the selectivity and potency of COX-2 inhibitors . The molecular docking studies of these compounds provide insights into their interactions with biological targets, such as enzymes, which is crucial for understanding their mechanism of action .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, including interactions with enzymes where they act as inhibitors. The inhibitory activity is often a result of the compound binding to the active site of the enzyme, thereby preventing the enzyme's natural substrate from binding and reacting. For instance, some derivatives have been shown to inhibit kynurenine 3-hydroxylase and carbonic anhydrases, which are involved in metabolic pathways and pH regulation, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by the nature and position of substituents on the benzene ring. The introduction of electron-withdrawing or electron-donating groups can significantly affect these properties. For example, the presence of a fluorine atom can affect the acidity of the sulfonamide group and the overall lipophilicity of the compound, which in turn can influence its biological activity and pharmacokinetic profile . Additionally, the crystal structure of a Schiff base derivative of benzenesulfonamide has been studied, providing information on the solid-state properties of these compounds .
Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) highlights the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, displaying high singlet oxygen quantum yields. These compounds have been found useful for photodynamic therapy (PDT) applications, especially in cancer treatment, due to their good fluorescence properties and high photodegradation quantum yields (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Potential
Research into benzenesulfonamide derivatives has demonstrated significant anticancer potential. For instance, aminothiazole-paeonol derivatives, including 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide, showed high anticancer activity against various cancer cell lines, indicating the role these compounds can play in developing new anticancer agents (Tsai et al., 2016).
Synthesis of Novel Compounds
The synthesis of novel compounds for potential therapeutic applications is a significant area of research. Dalvi et al. (2015) developed a microwave-assisted, one-pot synthesis method for dihydroquinoxalinones, showcasing the versatility and functional group tolerance of multicomponent reactions (MCR). This method provides a new route to synthesize these compounds efficiently, indicating potential applications in developing new pharmaceuticals and research tools (Dalvi, Lin, Paike, & Sun, 2015).
Potential Radioprotective Agents
Some benzenesulfonamide derivatives have been synthesized and evaluated for their radioprotective activity. Compounds showing promise in in vitro cytotoxic activity against cancer cells and in vivo radioprotective activity against γ-irradiation in mice indicate the potential use of these compounds as radioprotective agents in clinical settings (Ghorab et al., 2007).
Mechanism of Action
Target of Action
The primary target of the compound 4-fluoro-N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide, designated as B7, is the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163 . CD163 is a cell surface receptor specific for Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) infection .
Mode of Action
The compound B7 significantly inhibits the interaction between the PRRSV glycoprotein (GP2a or GP4) and the CD163-SRCR5 domain . This interaction is crucial for the PRRSV to infect its primary target, the porcine alveolar macrophages (PAMs) .
Biochemical Pathways
The compound B7 affects the pathway of PRRSV infection. By inhibiting the interaction between the PRRSV glycoprotein and the CD163-SRCR5 domain, it prevents the virus from infecting the PAMs . This disruption of the viral infection pathway could potentially prevent PRRSV infection in pigs .
Pharmacokinetics
Its ability to inhibit prrsv infection of pams in a dose-dependent manner suggests that it has sufficient bioavailability to exert its effects .
properties
IUPAC Name |
4-fluoro-N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c1-26-12-4-11-20-17-18(22-16-6-3-2-5-15(16)21-17)23-27(24,25)14-9-7-13(19)8-10-14/h2-3,5-10H,4,11-12H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGBCCLPAZTXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide |
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